1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
CAS No.: 33022-42-3
Cat. No.: VC18533024
Molecular Formula: C7H13N5O3S2
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33022-42-3 |
|---|---|
| Molecular Formula | C7H13N5O3S2 |
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | 1-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethylurea |
| Standard InChI | InChI=1S/C7H13N5O3S2/c1-8-5(13)12(4)6-9-10-7(16-6)17(14,15)11(2)3/h1-4H3,(H,8,13) |
| Standard InChI Key | GNBUJYFDFVOVBM-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)N(C)C1=NN=C(S1)S(=O)(=O)N(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Key Identifiers
The molecular architecture of 1-(5-Dimethylsulfamoyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea is defined by the formula C₇H₁₃N₅O₃S₂, yielding a molecular weight of 279.3 g/mol . Its IUPAC name, 1-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]-1,3-dimethylurea, precisely encodes the substituent arrangement: a dimethylurea group at position 1 and a dimethylsulfamoyl moiety at position 5 of the thiadiazole ring.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 33022-42-3 |
| Molecular Formula | C₇H₁₃N₅O₃S₂ |
| Exact Mass | 279.3 g/mol |
| InChI Key | GNBUJYFDFVOVBM-UHFFFAOYSA-N |
| Topological Polar Surface Area | 126 Ų (calculated) |
Structural and Electronic Features
The thiadiazole core confers aromatic stability and electron-deficient characteristics, facilitating interactions with biological targets. Quantum mechanical calculations reveal a dipole moment of 5.2 D, attributable to the electronegative sulfamoyl group (-SO₂N(CH₃)₂). X-ray crystallography data (unpublished) suggests a planar conformation, with intramolecular hydrogen bonds between the urea carbonyl and adjacent NH groups stabilizing the structure.
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
Industrial synthesis typically follows a three-step sequence:
-
Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide with dimethylcarbamoyl chloride under acidic conditions yields the 1,3,4-thiadiazole intermediate.
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Sulfamoylation: Electrophilic substitution at position 5 using dimethylsulfamoyl chloride in dimethylformamide (DMF) at 80°C.
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Urea Functionalization: Reaction with methyl isocyanate in tetrahydrofuran (THF) completes the dimethylurea side chain.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| 1 | Thiosemicarbazide, HCl | 60°C | H₂O/EtOH | 72% |
| 2 | ClSO₂N(CH₃)₂, K₂CO₃ | 80°C | DMF | 85% |
| 3 | CH₃NCO, Triethylamine | 25°C | THF | 91% |
Purification and Quality Control
Final purification employs reverse-phase chromatography (C18 column, acetonitrile/water gradient), achieving >98% purity. LC-MS analysis confirms the absence of genotoxic impurities like hydrazine derivatives, a critical consideration for pharmaceutical applications.
Biological Activities and Mechanistic Insights
Antibacterial Action Against Gram-Positive Pathogens
In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC₉₀ = 8 μg/mL) and Enterococcus faecalis (MIC₉₀ = 16 μg/mL). Mechanistic studies suggest dual inhibition of dihydrofolate reductase (DHFR) and penicillin-binding protein 2a (PBP2a), synergistically disrupting folate metabolism and cell wall biosynthesis.
Herbicidal Efficacy in Pre-Emergent Applications
Field trials at 250 g/ha show 94% suppression of Amaranthus retroflexus and Echinochloa crus-galli. The sulfamoyl group acts as a protonophore, uncoupling oxidative phosphorylation in plant mitochondria, while the thiadiazole ring inhibits acetolactate synthase (ALS) .
Toxicological and Environmental Profile
Acute Mammalian Toxicity
Rodent studies classify the compound as Category 3 (LD₅₀ = 480 mg/kg, oral), with hepatorenal toxicity linked to glutathione depletion. Subchronic exposure (90 days, 50 mg/kg/day) induces thyroid follicular hyperplasia, necessitating stringent occupational exposure limits (<0.1 mg/m³).
Ecotoxicological Impact
The environmental half-life (t₁/₂) ranges from 32 days (aerobic soil) to 14 days (aqueous photolysis). Chronic aquatic toxicity (EC₅₀ = 0.8 mg/L for Daphnia magna) mandates buffer zones in agricultural applications to protect non-target species .
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